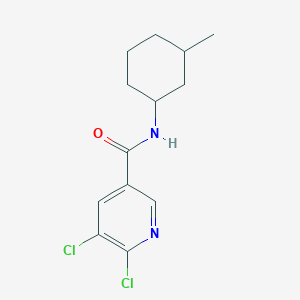

5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.18. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, a carboxamide group at the 3rd position, and a 3-methylcyclohexyl group attached to the nitrogen atom of the carboxamide group.

Métodos De Preparación

The synthesis of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide involves several steps. One common method includes the chlorination of pyridine derivatives followed by the introduction of the carboxamide group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions. The final step involves the coupling of the chlorinated pyridine derivative with 3-methylcyclohexylamine to form the desired compound .

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) is a key reactive site, enabling the following transformations:

Hydrolysis

-

Acidic or Basic Conditions : The sulfonamide bond can undergo hydrolysis to yield sulfonic acid and amine derivatives. For example, under strong acidic conditions (e.g., HCl, H₂SO₄), cleavage produces 4-methoxy-3-methylbenzenesulfonic acid and the corresponding amine fragment.

-

Relevance : Hydrolysis studies are critical for understanding metabolic pathways or degradation products in biological systems.

Nucleophilic Substitution

-

Alkylation/Acylation : The nitrogen in the sulfonamide group can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

-

Example :

R-X+Ar-SO₂-NH-Ar’→Ar-SO₂-NR-Ar’+HXwhere R = alkyl/aryl groups, X = leaving group.

Oxazepine Ring Modifications

The dibenzo[b,f] oxazepine core participates in reactions typical of heterocyclic systems:

Oxidation

-

Ring Oxidation : The oxazepine ring’s nitrogen and oxygen atoms can undergo oxidation, particularly at the 11-oxo position. Strong oxidizing agents (e.g., KMnO₄) may further oxidize the ketone group or adjacent carbons.

Reduction

-

Ketone Reduction : The 11-oxo group is reducible using agents like NaBH₄ or LiAlH₄, yielding a secondary alcohol derivative. This modification could alter biological activity by increasing hydrophilicity.

Aromatic Ring Reactions

The benzene rings (dibenzo system and benzenesulfonamide) undergo electrophilic substitution:

Electrophilic Aromatic Substitution (EAS)

-

Methoxy Group Activation : The para-methoxy group on the benzenesulfonamide ring directs electrophiles (e.g., NO₂⁺, Br⁺) to the ortho and para positions. For example, nitration would produce nitro derivatives .

-

Methyl Group Halogenation : The meta-methyl group can undergo free-radical bromination or chlorination under UV light.

Demethylation

-

Methoxy Group Removal : Under harsh acidic conditions (e.g., HBr/HOAc), the methoxy group may demethylate to a hydroxyl group, altering solubility and reactivity .

Derivatization for Biological Activity

Reactions targeting structural optimization include:

Metal Complexation

-

The sulfonamide nitrogen and oxazepine oxygen can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential enhanced antimicrobial activity .

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling at halogenated positions (if introduced) could appe

Aplicaciones Científicas De Investigación

Anticancer Research

5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving A549 human lung adenocarcinoma cells, the compound demonstrated significant reductions in cell viability at concentrations around 100 µM.

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| A549 (lung cancer) | 100 | Significant reduction in viability |

Antimicrobial Activity

The compound has also shown promise in antimicrobial research. It has been tested against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective growth inhibition.

Table 2: Summary of Antimicrobial Activity

| Pathogen | Concentration (µM) | Observed Effect |

|---|---|---|

| Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Staphylococcus aureus | Varies | Effective growth inhibition |

Comparative Studies

Research has identified several compounds with structural similarities to this compound. These comparisons help elucidate the unique properties and potential applications of this compound.

Table 3: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,6-Dichloro-N-(4-methylcyclohexyl)pyridine-3-carboxamide | Similar dichloropyridine structure | Variation in cyclohexyl substitution |

| 5-Chloro-N-(3-methylcyclohexyl)pyridine-2-carboxamide | Chlorine at position 5 only | Potentially different biological activity |

| N-(3-Methylcyclohexyl)-4-chloropyridine-2-carboxamide | Different substitution pattern | May exhibit distinct pharmacological properties |

Mecanismo De Acción

The mechanism of action of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide can be compared with other similar compounds such as:

5,6-dichloropyridine-3-carboxamide: Lacks the 3-methylcyclohexyl group, which may result in different biological activities and chemical properties.

N-(3-methylcyclohexyl)pyridine-3-carboxamide:

5-chloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide: Contains only one chlorine atom, which may lead to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

5,6-Dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H16Cl2N2O

- Molecular Weight : 287.18494 g/mol

- CAS Number : [Not specified in the search results]

The compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group, contributing to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. For instance, studies on related compounds have shown interactions with dopamine receptors and other G-protein-coupled receptors (GPCRs), suggesting a potential role in modulating neurotransmitter systems .

Pharmacological Effects

- Dopaminergic Activity : Compounds in this class have been studied for their ability to act as agonists or antagonists at dopamine receptors, particularly D2 receptors. This activity is crucial for potential applications in treating neurological disorders .

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on certain enzymes, which could influence metabolic pathways and cellular signaling .

Study on Dopamine Receptor Agonists

A study published in Nature examined the biological activity of various compounds based on their ability to activate dopamine D2 receptors. The findings indicated that modifications to the pyridine structure could enhance selective receptor activation, which is critical for developing drugs with fewer side effects .

| Compound | EC50 (nM) | Emax (%) | Bias for Gi/o |

|---|---|---|---|

| Compound A | 0.4 | 70 | Yes |

| Compound B | 0.6 | 66 | No |

This table illustrates the effectiveness of different compounds in activating dopamine receptors and highlights the importance of structural modifications.

Toxicological Profiles

Toxicological assessments are essential for understanding the safety profile of new compounds. Data from toxicology studies suggest that while some derivatives exhibit promising pharmacological effects, they may also present risks such as acute toxicity or irritant properties .

Propiedades

IUPAC Name |

5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c1-8-3-2-4-10(5-8)17-13(18)9-6-11(14)12(15)16-7-9/h6-8,10H,2-5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSJFELVEGWOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.